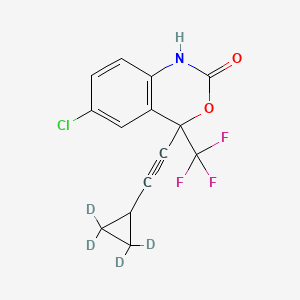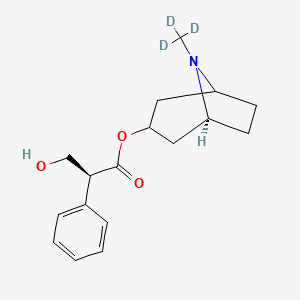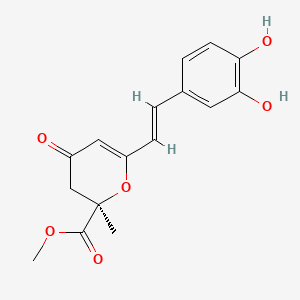
Inonophenol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inonophenol C is a neurotrophic agent known for its protective properties against neurodegenerative disorders . It is derived from the cultivated edible mushroom Inonotus hispidus and has shown significant bioactivity in scientific research . The compound has a molecular formula of C16H16O6 and a molecular weight of 304.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Inonophenol C involves the extraction of phenolic and steroidal metabolites from the Inonotus hispidus mushroom . The specific synthetic routes and reaction conditions are not widely documented, but the extraction process typically involves solvent extraction and chromatographic techniques to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound is primarily focused on its extraction from natural sources rather than synthetic production. The process involves cultivating the Inonotus hispidus mushroom under controlled conditions, followed by extraction and purification of the compound using advanced chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: Inonophenol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) and chlorine (Cl2) under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which exhibit different bioactivities and properties .
Scientific Research Applications
Inonophenol C has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Inonophenol C involves its interaction with molecular targets and pathways associated with neuroprotection. The compound exerts its effects by modulating the activity of neurotrophic factors and signaling pathways involved in neuronal survival and growth . It also exhibits antioxidant properties, which help in reducing oxidative stress and preventing neuronal damage .
Comparison with Similar Compounds
Nonylphenol: A phenolic compound known for its endocrine-disrupting properties.
Nonylphenol Monoethoxylate: A derivative of nonylphenol with similar bioactivity.
Nonylphenol Diethoxylate: Another derivative of nonylphenol used in various industrial applications.
Comparison: Inonophenol C is unique due to its neurotrophic and neuroprotective properties, which are not commonly observed in other phenolic compounds like nonylphenol and its derivatives . While nonylphenol compounds are primarily known for their industrial applications and potential environmental hazards, this compound stands out for its therapeutic potential in neurodegenerative diseases .
Properties
Molecular Formula |
C16H16O6 |
|---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
methyl (2R)-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-2-methyl-4-oxo-3H-pyran-2-carboxylate |
InChI |
InChI=1S/C16H16O6/c1-16(15(20)21-2)9-11(17)8-12(22-16)5-3-10-4-6-13(18)14(19)7-10/h3-8,18-19H,9H2,1-2H3/b5-3+/t16-/m1/s1 |
InChI Key |
DFMMAKIFFWIJII-LLCTXKFZSA-N |
Isomeric SMILES |
C[C@@]1(CC(=O)C=C(O1)/C=C/C2=CC(=C(C=C2)O)O)C(=O)OC |
Canonical SMILES |
CC1(CC(=O)C=C(O1)C=CC2=CC(=C(C=C2)O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



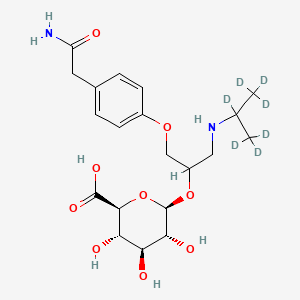

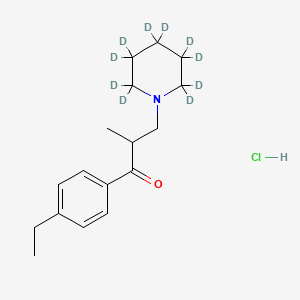
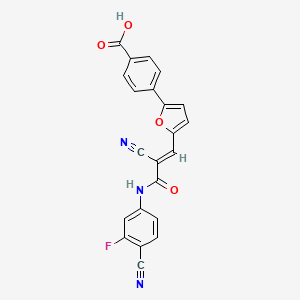




![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)

